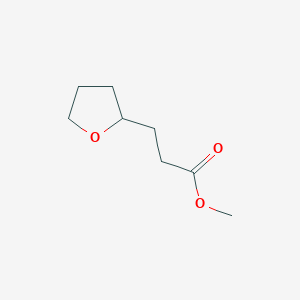

Methyl 3-(oxolan-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(oxolan-2-yl)propanoate, also known as methyl 2-oxopropanoate, is an organic compound that is used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of 87-88°C and a molecular weight of 118.14 g/mol. It is a versatile compound that can be used as a reactant in organic synthesis, an intermediate in the production of pharmaceuticals, and as a reagent in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization and Oxetane Formation

Methyl 3-(oxolan-2-yl)propanoate has been investigated for its potential in intramolecular cyclization processes. One study demonstrated its ability to undergo base-induced cyclization in aqueous dimethyl sulfoxide to yield oxetanes as the main products, showcasing its utility in synthesizing cyclic compounds with potential applications in materials science and pharmaceuticals (Murai, Ono, & Masamune, 1977).

Nanodrug Design for Cancer Therapy

Methyl 3-(oxolan-2-yl)propanoate's derivatives have been explored for nanodrug design, aiming to develop novel drug candidates for cancer therapy. Research into nanosize drug candidates synthesized from related compounds has shown promising cytotoxic effects against cancer cell lines, indicating potential applications in targeted cancer treatments (Budama-Kilinc et al., 2020).

Catalyst Design for Fragrance Synthesis

The compound has also played a crucial role in the design of solid catalysts for synthesizing molecules with specific scents, such as blossom orange scent, through acetalization reactions. This application underscores its importance in the flavor and fragrance industry, demonstrating how chemical synthesis can contribute to consumer products (Climent, Velty, & Corma, 2002).

Photocatalytic Degradation Studies

Environmental applications have also been explored, with studies on the photocatalytic degradation of alkanolamines, demonstrating the potential of related compounds for environmental cleanup and pollution control strategies (Lu, Chen, Mai, & Li, 2009).

Chemo-Enzymatic Synthesis

Research has highlighted the chemo-enzymatic synthesis of chiral epoxides from renewable resources, presenting an eco-friendly and efficient method for producing valuable precursors for chemical syntheses. Such advancements underscore the role of methyl 3-(oxolan-2-yl)propanoate and its derivatives in green chemistry and sustainable industrial practices (Peru et al., 2016).

Eigenschaften

IUPAC Name |

methyl 3-(oxolan-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKTYFYIRDOBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(oxolan-2-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)

![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)

![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)

![Ethyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2924785.png)

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)